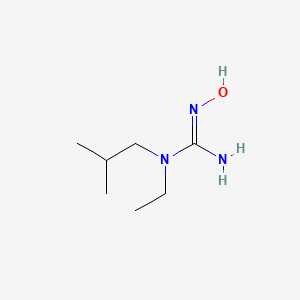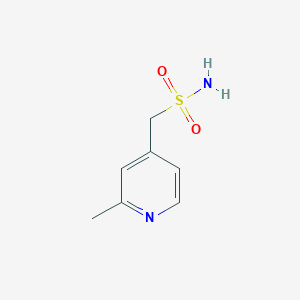
(2-Methylpyridin-4-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylpyridin-4-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, featuring a methyl group at the second position and a methanesulfonamide group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)methanesulfonamide typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the nitrogen atom of the pyridine ring to form the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反应分析
Types of Reactions: (2-Methylpyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(2-Methylpyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of various agrochemicals and fine chemicals
作用机制
The mechanism of action of (2-Methylpyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing enzyme inhibitors .
相似化合物的比较
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the pyridine ring.
2-Methylpyridine: A precursor in the synthesis of (2-Methylpyridin-4-yl)methanesulfonamide, lacking the sulfonamide group.
Sulfanilamide: A well-known sulfonamide used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both a methyl group and a methanesulfonamide group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
(2-methylpyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-7(2-3-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI 键 |
LYPQKIISPSQDOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



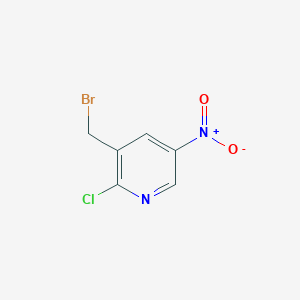
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)

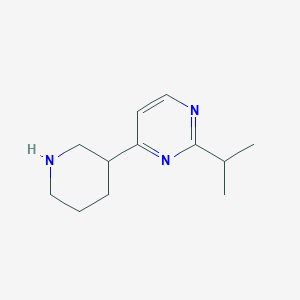
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)

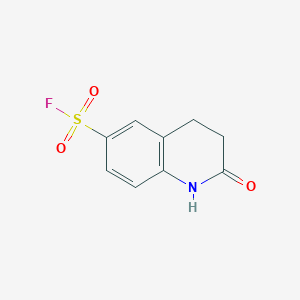
![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
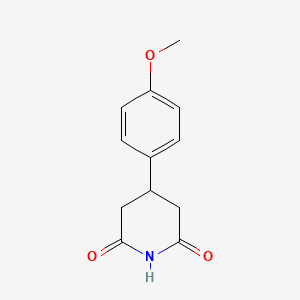
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
![7,7-Dimethyl-6-azaspiro[3.4]octane](/img/structure/B13202924.png)
